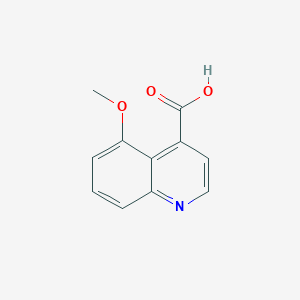

5-Methoxyquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

5-methoxyquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-4-2-3-8-10(9)7(11(13)14)5-6-12-8/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJHFNHEVOCIQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=NC=CC(=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyquinoline-4-carboxylic acid typically involves the modification of the quinoline ring. One common method is the Pfitzinger reaction, which involves the condensation of isatins with enaminones in the presence of a base such as potassium hydroxide or sodium hydroxide, followed by acidification with dilute hydrochloric acid . Another method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the yield but also reduce the production of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form quinoline-4-carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products:

Oxidation: Quinoline-4-carboxylic acid.

Reduction: 5-Methoxyquinoline-4-methanol.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Drug Development

MQCA serves as a crucial building block in the synthesis of complex organic compounds used in pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activity. Notably, it has been explored for its potential as a therapeutic agent in treating neurodegenerative disorders due to its neuroprotective properties and antioxidant activities .

Research indicates that MQCA exhibits several biological activities:

- Neuroprotective Effects : Studies have shown that MQCA derivatives can protect neuronal cells from oxidative stress, making them potential candidates for treating conditions like Alzheimer's disease .

- MAO-B Inhibition : MQCA has demonstrated significant inhibition of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. This property suggests its potential in managing symptoms associated with Parkinson's disease .

Analytical Chemistry

In analytical chemistry, MQCA is utilized for:

- Interaction Studies : Researchers have focused on its binding affinity with various biological targets, which is essential for understanding drug-receptor interactions.

- Synthesis of Derivatives : MQCA serves as a precursor for synthesizing other quinoline derivatives that may possess unique pharmacological properties .

Synthesis Routes

Several synthetic pathways have been developed for producing MQCA, including:

- Condensation Reactions : The reaction of substituted isatins with aromatic ketones under basic conditions has been employed to yield high-purity MQCA .

- Modification of Existing Compounds : Structural modifications of related quinoline derivatives have been explored to enhance their efficacy and reduce toxicity .

Case Study 1: Neuroprotective Activity

A study investigating the neuroprotective effects of MQCA derivatives found that these compounds could restore cellular viability in SH-SY5Y cells subjected to oxidative stress, achieving up to 80% viability restoration. The derivatives also exhibited strong MAO-B inhibitory effects compared to standard treatments like melatonin and rasagiline .

Case Study 2: Synthesis and Biological Evaluation

Recent advances in the synthesis of quinoline derivatives demonstrated that compounds derived from MQCA showed promising anti-tumor activities against various cancer cell lines, including H460 and MKN-45, with significant selectivity noted in their cytotoxic profiles .

Comparative Analysis Table

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Methoxyquinoline-4-carboxylic Acid | Methoxy and carboxylic acid groups | Neuroprotective, MAO-B inhibition |

| 6-Methoxyquinoline-4-carboxylic Acid | Methoxy group at sixth position | Different biological activity profile |

| 5-Hydroxyquinoline-4-carboxylic Acid | Hydroxyl group instead of methoxy | Potentially different solubility |

Mechanism of Action

The mechanism of action of 5-Methoxyquinoline-4-carboxylic acid involves its interaction with various molecular targets. The methoxy group enhances its ability to interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The carboxylic acid group allows for hydrogen bonding with target molecules, increasing its binding affinity . These interactions can modulate biological processes such as cell signaling, enzyme activity, and gene expression.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Positional Isomerism: The position of the methoxy group (C4, C5, or C7) significantly alters electronic distribution and hydrogen-bonding capacity. For example, 4-methoxyquinoline-2-carboxylic acid crystallizes as a zwitterion with intramolecular N–H⋯O bonds, enhancing stability , whereas 5-methoxyquinoline-4-carboxylic acid’s zwitterionic behavior remains underexplored.

- Functional Group Impact: Carboxylic acid at C4 (as in 5-methoxyquinoline-4-carboxylic acid) vs. C2 (as in 4-methoxyquinoline-2-carboxylic acid) affects acidity and binding affinity in biological systems.

Table 2: Antibacterial Activity of Selected Quinoline-4-carboxylic Acid Derivatives

Key Observations :

- Substituent Effects : Derivatives with lipophilic groups (e.g., 2-phenyl or 5-chlorothienyl) exhibit enhanced antibacterial activity, likely due to improved membrane penetration .

- Methoxy vs. Hydroxy: Methoxy-substituted compounds (e.g., 5-methoxyquinoline-4-carboxylic acid) may exhibit lower cytotoxicity compared to hydroxylated analogues, which can form reactive oxygen species .

Biological Activity

5-Methoxyquinoline-4-carboxylic acid (5-MQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

5-MQCA is characterized by the presence of a methoxy group at the 5-position and a carboxylic acid group at the 4-position of the quinoline ring. These functional groups enhance its solubility and reactivity, making it a valuable candidate for various biological applications.

The biological activity of 5-MQCA is primarily attributed to its ability to interact with multiple molecular targets:

- Enzyme Inhibition : The carboxylic acid group facilitates hydrogen bonding, enhancing binding affinity to target enzymes. For instance, studies have shown that 5-MQCA acts as an inhibitor of the Enhancer of Zeste Homologue 2 (EZH2), a key player in gene regulation and cancer progression .

- Fluorescent Probe : It has been utilized as a fluorescent probe in biological imaging, leveraging its unique structural properties .

Anticancer Properties

Research has demonstrated that 5-MQCA exhibits potent anticancer activity through various mechanisms:

- EZH2 Inhibition : A study highlighted that derivatives of 5-MQCA effectively inhibit EZH2 with an IC50 value as low as 1.2 μM, showing significant cellular potency against cancer cell lines such as MDA-MB-231 .

- P-glycoprotein Inhibition : Other derivatives have been reported to inhibit P-glycoprotein (P-gp), a protein associated with drug resistance in cancer therapy. Compounds derived from quinoline structures showed enhanced activity compared to standard inhibitors like verapamil .

Antimicrobial Activity

5-MQCA and its derivatives have also been evaluated for antimicrobial properties:

- Antibacterial Activity : Studies indicate that quinoline derivatives possess antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus. The structure-activity relationship suggests that modifications at specific positions can enhance this activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the quinoline structure significantly impact biological activity. For example:

| Compound | Position of Substituent | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 5k | 1-methylpiperidin-4-amine at 4-position | EZH2 Inhibition | 1.2 |

| 5c | Piperidine at 2-position | Cellular Activity | >10 |

| 5g | 1-methyl-1,4-diazepane at 2-position | Enzymatic & Cellular Activity | 6.6 |

This table summarizes various compounds derived from quinoline and their respective activities, highlighting how specific substitutions can enhance or diminish efficacy.

Study on EZH2 Inhibition

In a detailed evaluation, compound 5k was shown to significantly down-regulate H3K27 methylation in treated MDA-MB-231 cells. This effect indicates the potential of 5-MQCA derivatives in targeting epigenetic regulators for cancer therapy .

Antimicrobial Evaluation

A comparative study on various quinoline derivatives demonstrated that those with hydroxyl or methoxy substitutions exhibited higher antibacterial activity against Candida albicans and other pathogens. The findings suggest that the presence of specific functional groups is crucial for enhancing antimicrobial efficacy .

Q & A

Q. What are the key synthetic strategies for preparing 5-methoxyquinoline-4-carboxylic acid?

Methodological Answer: The synthesis of 5-methoxyquinoline-4-carboxylic acid can be adapted from classical quinoline synthesis protocols. For example:

- Pfitzinger Reaction : Condensation of isatin derivatives with ketones in an alkaline medium (e.g., sodium acetate) under reflux conditions to form the quinoline core .

- Heterocyclization of Anilides : Base-catalyzed cyclization of intermediates like 4,5-dimethoxy-methylanthranilate with acylating agents (e.g., methyl malonyl chloride) to introduce the carboxylic acid group .

- Functional Group Modification : Post-synthetic methoxylation via nucleophilic substitution using sodium methoxide or methylation agents under controlled pH .

Q. How can functional groups in 5-methoxyquinoline-4-carboxylic acid be characterized spectroscopically?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm (singlet), while carboxylic acid protons (if protonated) appear as broad signals at δ 10–13 ppm. Quinoline aromatic protons show splitting patterns dependent on substitution .

- ¹³C NMR : The carboxylic carbon appears at δ 165–170 ppm, and the methoxy carbon at δ 55–60 ppm .

- IR Spectroscopy : Stretching vibrations for the carboxylic acid (2500–3300 cm⁻¹ for O-H, 1680–1720 cm⁻¹ for C=O) and methoxy group (2830–2970 cm⁻¹ for C-O) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns using EI or ESI modes. For example, [M+H]+ for C₁₂H₁₁NO₄ would be 234.0764 .

Q. What purification techniques are optimal for isolating 5-methoxyquinoline-4-carboxylic acid?

Methodological Answer:

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences between the product and impurities .

- Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7) or dichloromethane/methanol (95:5) for separation .

- Acid-Base Extraction : Leverage the carboxylic acid’s acidity (pKa ~4-5) by protonating in HCl (aq.) and deprotonating in NaHCO₃ (aq.) .

Q. How can researchers assess the biological activity of 5-methoxyquinoline-4-carboxylic acid?

Methodological Answer:

- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

- Enzyme Inhibition Studies : Fluorescence-based assays targeting enzymes like topoisomerases or kinases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, optimize Pfitzinger reaction yield by varying NaOH concentration (1–3 M) and reaction time (6–24 hrs) .

- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions .

- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress .

Q. How should researchers address contradictions in spectral data or bioactivity results?

Methodological Answer:

- Data Validation : Cross-verify NMR/HRMS with computational tools (e.g., DFT calculations for NMR chemical shifts) .

- Reproducibility Checks : Repeat assays under standardized conditions (e.g., pH 7.4 buffer for bioactivity tests) and include positive controls (e.g., ciprofloxacin for antimicrobial assays) .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., demethylated or decarboxylated derivatives) that may skew results .

Q. What computational methods predict the reactivity of 5-methoxyquinoline-4-carboxylic acid in further derivatization?

Methodological Answer:

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C-2 or C-8 positions for substitution) .

- Molecular Docking : Simulate interactions with biological targets (e.g., DNA gyrase) to prioritize derivatives for synthesis .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the quinoline ring) with bioactivity .

Q. How can researchers mitigate degradation during long-term storage?

Methodological Answer:

- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH for 6 months) via HPLC .

- Lyophilization : Convert to a stable sodium salt and store as a lyophilized powder under inert gas (N₂ or Ar) .

- Additive Stabilization : Include antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) in formulations .

Q. What strategies validate the structure-activity relationship (SAR) of derivatives?

Methodological Answer:

- Analog Synthesis : Systematically modify substituents (e.g., replace methoxy with ethoxy or halogens) .

- Crystallography : Obtain single-crystal X-ray structures to confirm regiochemistry and hydrogen-bonding motifs .

- Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical binding features .

Q. How can green chemistry principles be applied to its synthesis?

Methodological Answer:

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol/water mixtures .

- Catalysis : Use recyclable catalysts (e.g., immobilized lipases) for esterification or amidation .

- Waste Minimization : Employ microwave-assisted synthesis to reduce reaction time and energy consumption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.